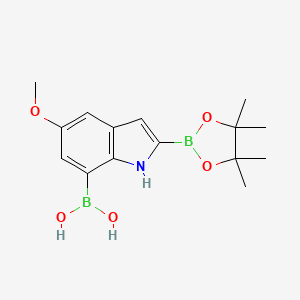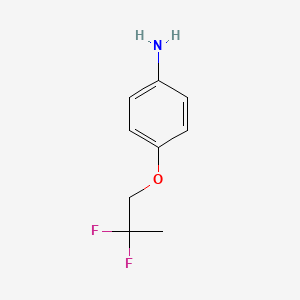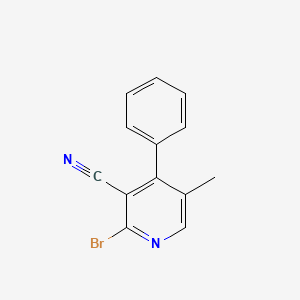![molecular formula C18H25BrN2O2 B13085875 tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the amino, bromo, and carboxylate groups, makes it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving an indene derivative and a piperidine derivative.
Introduction of the Bromo Group: The bromo group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amino Group Protection and Deprotection: The amino group is protected using a tert-butyl carbamate (Boc) group, followed by deprotection under acidic conditions to yield the free amino group.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Carboxylation: Carbon dioxide or carboxylating reagents under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine yields an amino-substituted derivative, while coupling reactions can yield biaryl compounds.
科学的研究の応用
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but with a pyridine ring instead of an indene ring.
3,5-Di-tert-butylbenzyl bromide: Contains a bromo group and tert-butyl groups but lacks the spirocyclic structure.
Uniqueness
tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C18H25BrN2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3 |
InChIキー |
LGXAYSNMSFYWKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


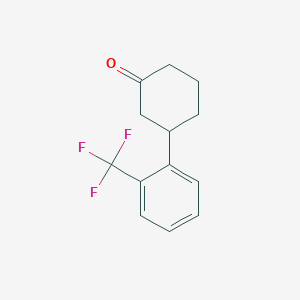

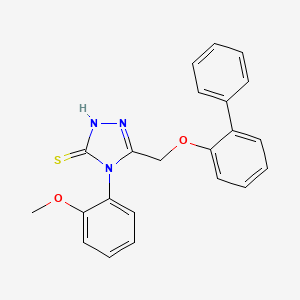
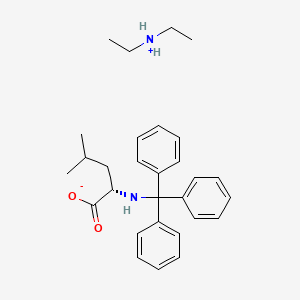
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
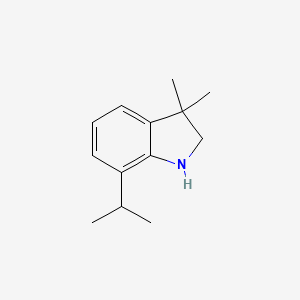


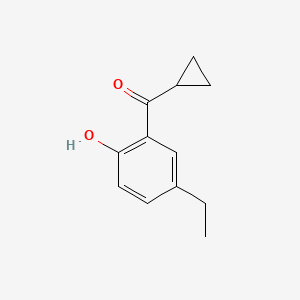
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)
